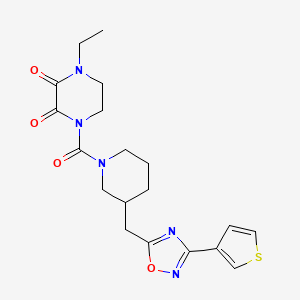
1-Ethyl-4-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione is a sophisticated organic compound known for its multifaceted applications in scientific research. This molecule boasts an intricate structure, featuring a blend of thiophene, oxadiazole, piperidine, and piperazine moieties, each contributing unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione typically involves multi-step organic reactions:
Formation of Oxadiazole Ring: : This step often employs cyclization reactions involving appropriate precursors under controlled conditions to form the oxadiazole ring.
Attachment of Thiophene Group: : Thiophene derivatives can be incorporated through reactions such as cross-coupling.
Piperidine and Piperazine Functionalization: : These components are integrated through a series of reactions, including nucleophilic substitution and amide formation.
Final Coupling and Ethylation: : The compound’s final assembly involves coupling the functionalized intermediates and subsequent ethylation under specific conditions.
Industrial Production Methods
In industrial settings, the compound's production is scaled up using:
High-pressure Reactors: : To ensure efficient cyclization and coupling.
Automated Synthesis Systems: : For precise control over reaction parameters.
Purification Techniques: : Such as crystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
1-Ethyl-4-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione undergoes various reactions:
Oxidation: : Typically facilitated by reagents like potassium permanganate, forming oxidized derivatives.
Reduction: : Achieved using reducing agents such as lithium aluminum hydride, yielding reduced counterparts.
Substitution: : Halogenation or alkylation reactions are common, with reagents like halogens or alkyl halides, leading to substituted products.
Scientific Research Applications
Chemistry
Catalysis: : The compound serves as a ligand in catalytic cycles, enhancing reaction rates and selectivity.
Biology
Bioactive Molecule: : Functions as a probe in studying enzyme activity and protein interactions.
Medicine
Drug Development: : Explored for its potential therapeutic properties, particularly in targeting specific pathways.
Industry
Material Science: : Utilized in the synthesis of polymers and advanced materials due to its unique functional groups.
Mechanism of Action
1-Ethyl-4-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione exerts its effects through interactions with molecular targets:
Enzyme Inhibition: : Binds to active sites, modulating enzyme activity.
Pathway Modulation: : Influences cellular pathways by binding to receptors or interfering with signal transduction.
Comparison with Similar Compounds
Compared to similar compounds such as 1-Ethyl-4-(3-((3-(furan-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione, this compound stands out due to its:
Thiophene Group: : Provides distinct electronic properties and reactivity.
Enhanced Stability: : The specific arrangement of functional groups imparts greater stability under various conditions.
Similar Compounds
1-Ethyl-4-(3-((3-(furan-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione
1-Ethyl-4-(3-((3-(pyridine-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione
This compound's unique structure and multifaceted applications make it an intriguing subject for further research and development.
Properties
IUPAC Name |
1-ethyl-4-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]piperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4S/c1-2-22-7-8-24(18(26)17(22)25)19(27)23-6-3-4-13(11-23)10-15-20-16(21-28-15)14-5-9-29-12-14/h5,9,12-13H,2-4,6-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMELERCDIFGBFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

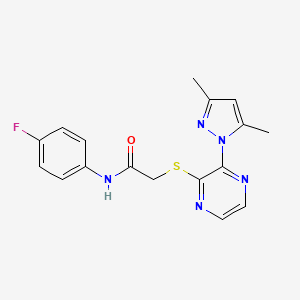

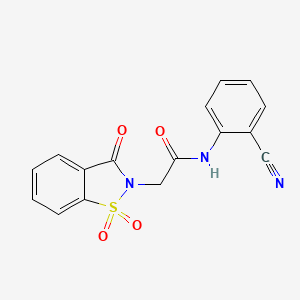
![[5-(4-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3-(trifluoromethyl)benzoate](/img/structure/B2485185.png)
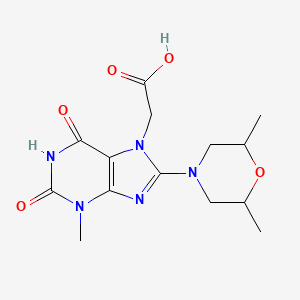
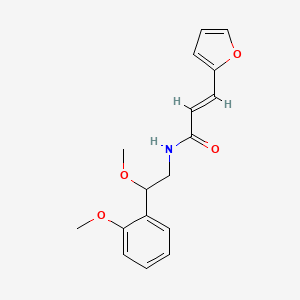
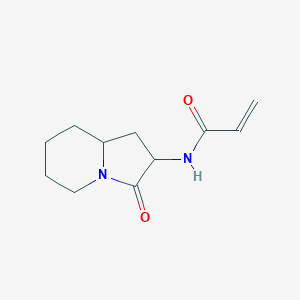
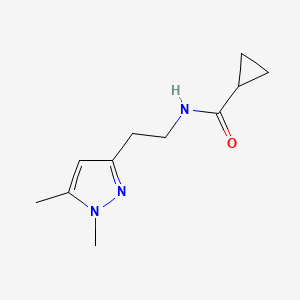

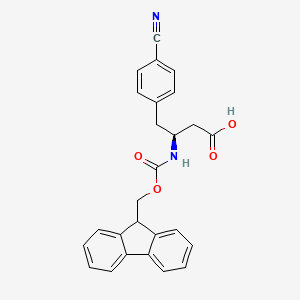
![6-(4-fluorophenyl)-N-morpholinoimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2485198.png)

![1-(2,5-dimethoxyphenyl)-4-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2485201.png)
